molecular formula C15H18O3 B14117353 Styrene glycidyl Methacrylate CAS No. 25167-42-4

Styrene glycidyl Methacrylate

Cat. No.: B14117353
CAS No.: 25167-42-4
M. Wt: 246.30 g/mol
InChI Key: YPNZYYWORCABPU-UHFFFAOYSA-N
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Description

Styrene glycidyl methacrylate is a versatile compound that combines the properties of styrene and glycidyl methacrylate. It is widely used in the production of copolymers and has applications in various fields such as coatings, adhesives, and biomedical devices. The presence of both styrene and glycidyl methacrylate units in the polymer backbone imparts unique properties, making it suitable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrene glycidyl methacrylate can be synthesized through various polymerization techniques, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The choice of polymerization method depends on the desired properties of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The process parameters such as temperature, pressure, and monomer concentration are optimized to achieve high yield and desired polymer properties .

Chemical Reactions Analysis

Types of Reactions

Styrene glycidyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine-functionalized polymers, thiol-functionalized polymers, and acid-functionalized polymers. These functionalized polymers have applications in various fields such as drug delivery, coatings, and adhesives .

Mechanism of Action

The mechanism of action of styrene glycidyl methacrylate involves the reactivity of the epoxy group in glycidyl methacrylate and the vinyl group in styrene. The epoxy group can undergo nucleophilic ring-opening reactions, while the vinyl group can participate in free radical polymerization. These reactions result in the formation of functionalized polymers with specific properties .

Comparison with Similar Compounds

Properties

CAS No.

25167-42-4

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H10O3/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6/h2-7H,1H2;6H,1,3-4H2,2H3

InChI Key

YPNZYYWORCABPU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1

Related CAS

124752-62-1
112760-51-7
25167-42-4
701261-28-1

Origin of Product

United States

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